tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Catalog No.
S15735493
CAS No.
M.F
C18H32F2N2O6
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1...

Product Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C18H32F2N2O6

Molecular Weight

410.5 g/mol

InChI

InChI=1S/2C9H16FNO3/c2*1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h2*6-7,12H,4-5H2,1-3H3/t2*6-,7+/m10/s1

InChI Key

WBYVHGLDXCSYMS-RMHGRBOHSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O.CC(C)(C)OC(=O)N1CC(C(C1)F)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate are chiral compounds that belong to the class of pyrrolidine derivatives. They feature a five-membered nitrogen-containing heterocycle, with a tert-butyl group providing steric hindrance and enhancing their chemical stability. The presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position contributes to their unique chemical properties, making them valuable in various chemical and biological applications. The molecular formula for both compounds is C9H16FNO3C_9H_{16}FNO_3, with a molecular weight of approximately 205.23 g/mol.

Due to their functional groups:

  • Reduction: The fluorine-substituted carbon can undergo reduction, leading to the formation of non-fluorinated derivatives.
  • Oxidation: The hydroxyl group can be oxidized to yield carbonyl derivatives (ketones or aldehydes).
  • Nucleophilic Substitution: The fluorine atom can be substituted with various nucleophiles, resulting in diverse pyrrolidine derivatives.
  • Esterification: The carboxylate functionality can react with acids to form esters or undergo amidation reactions.

These reactions are influenced by the steric effects of the tert-butyl group and the electronic properties imparted by the fluorine atom.

While specific biological activity data for these compounds is limited, similar pyrrolidine derivatives often exhibit significant biological properties. The presence of fluorine typically enhances metabolic stability and bioavailability, potentially allowing these compounds to act as enzyme inhibitors or modulators in various biochemical pathways. Their unique structural features may influence their interaction profiles with biological targets, particularly receptors involved in neurological functions.

The synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate generally involves multi-step organic reactions:

  • Starting Materials: Commonly begins with 3-fluoropyrrolidine and tert-butyl chloroformate.
  • Reaction Conditions: Typically requires a base like triethylamine to facilitate product formation.
  • Purification: The crude product is purified using techniques such as column chromatography.

Alternative synthesis routes may exist, optimized for yield and purity depending on specific reaction conditions and reagents used.

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules, particularly in drug development.
  • Organic Synthesis: Useful for creating fluorinated heterocycles and other functionalized compounds.
  • Research: Its unique structure makes it a candidate for studies involving enzyme interactions and pharmacodynamics.

Several compounds share structural similarities with tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
(3R,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate869481-93-6Stereoisomer with potential different activity
cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate2055223-76-0Different stereochemistry affecting properties
(3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate1174020-51-9Stereoisomer with distinct biological effects
tert-butyl 3-hydroxypyrrolidine-1-carboxylate103057-44-9Lacks fluorine; different reactivity profile

The uniqueness of tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate lies in its specific stereochemistry and the combination of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

410.22284307 g/mol

Monoisotopic Mass

410.22284307 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-15

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